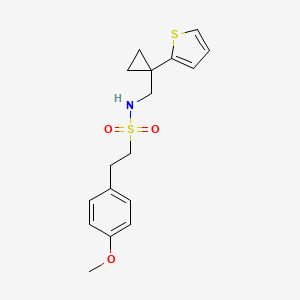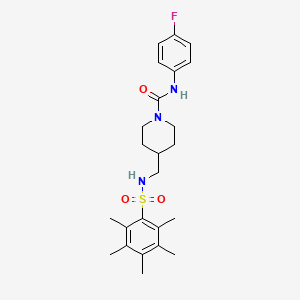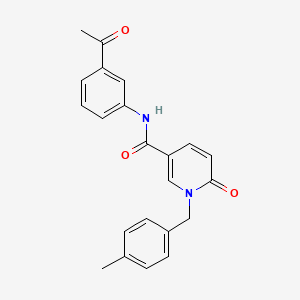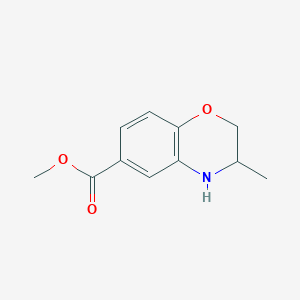
N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-2-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-2-(trifluoromethyl)benzamide, commonly known as TAK-659, is a small molecule inhibitor that selectively targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and functioning of B-cells, which are a type of white blood cell that produce antibodies to fight infections. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Wirkmechanismus
BTK is a key enzyme that plays a critical role in the development and functioning of B-cells. Upon activation, BTK phosphorylates downstream targets, leading to the activation of various signaling pathways that promote B-cell survival and proliferation. TAK-659 selectively targets BTK and inhibits its activity, thereby blocking downstream signaling pathways and inducing apoptosis in B-cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to selectively inhibit BTK and block downstream signaling pathways in B-cells. This leads to the induction of apoptosis in B-cells and inhibition of tumor growth in preclinical models of B-cell malignancies. TAK-659 has also been shown to have minimal off-target effects and a favorable safety profile in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of TAK-659 is its selective inhibition of BTK, which makes it a promising candidate for the treatment of B-cell malignancies. TAK-659 has also been shown to have minimal off-target effects and a favorable safety profile in preclinical studies. However, one of the limitations of TAK-659 is its relatively low solubility, which may affect its pharmacokinetics and bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for the development of TAK-659 as a potential treatment for B-cell malignancies. One direction is the evaluation of TAK-659 in clinical trials to assess its safety and efficacy in humans. Another direction is the combination of TAK-659 with other targeted therapies or chemotherapy agents to enhance its anti-tumor activity. Additionally, the identification of biomarkers that predict response to TAK-659 may help to personalize treatment for patients with B-cell malignancies.
Synthesemethoden
TAK-659 can be synthesized using a multistep synthetic route that involves the coupling of various reagents and intermediates. The synthesis method involves the reaction of 2-(trifluoromethyl)benzoic acid with 2-aminoethanethiol to form 2-(trifluoromethyl)benzoylthioethylamine. This intermediate is then reacted with tetrahydro-2H-pyran-4-one to form N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-2-(trifluoromethyl)benzamide.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-2-(trifluoromethyl)benzamide and NHL. In vitro studies have shown that TAK-659 selectively inhibits BTK and blocks downstream signaling pathways, leading to the induction of apoptosis (programmed cell death) in B-cells. In vivo studies have demonstrated that TAK-659 inhibits tumor growth and prolongs survival in mouse models of this compound and NHL.
Eigenschaften
IUPAC Name |
N-[2-(oxan-4-ylsulfanyl)ethyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO2S/c16-15(17,18)13-4-2-1-3-12(13)14(20)19-7-10-22-11-5-8-21-9-6-11/h1-4,11H,5-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWFFWKDJIPGQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-4-phenylbutane-1,4-dione](/img/structure/B2976955.png)


![Tert-butyl 3-[2-[(2-chloroacetyl)amino]ethoxy]pyrrolidine-1-carboxylate](/img/structure/B2976958.png)
![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)naphthalene-1-carboxamide](/img/structure/B2976961.png)
![{2-[(Dimethylamino)methyl]phenyl}methanamine dihydrochloride](/img/no-structure.png)



![5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2976967.png)


![4-[(2-Methoxy-2-oxoethyl)amino]-4-oxobutanoic acid](/img/structure/B2976972.png)
![N-[1-(4-Methoxyphenyl)sulfonylazetidin-3-yl]prop-2-enamide](/img/structure/B2976974.png)